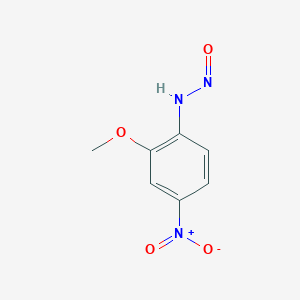
N-(2-methoxy-4-nitrophenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-4-nitrophenyl)nitrous amide is a useful research compound. Its molecular formula is C7H7N3O4 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-4-nitrophenyl)nitrous amide is a compound of significant interest due to its potential biological activities. This organic compound, characterized by its nitrous amide functional group and substituted aromatic ring, has been studied for various applications, including its use as a pesticide and in pharmaceutical contexts. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C9H10N4O3
- Molecular Weight : 197.148 g/mol
- Functional Groups : Methoxy (-OCH3), Nitro (-NO2), Nitrous Amide (-N(NO)2)
The unique structure of this compound contributes to its reactivity and biological properties. The presence of both nitro and methoxy groups on the aromatic ring may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, the activity of nitro(het)aromatic compounds has been assessed in various cancer cell lines, revealing significant cytotoxic effects:
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Prodrug 3 | PC3 (prostate cancer) | 1.793 | |
| Compound I | HCT-116 (colon cancer) | Moderate Activity | |
| Compound II | MCF-7 (breast cancer) | Significant Inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer treatment.
The mechanism by which this compound exerts its biological effects may involve:
- Enzymatic Reduction : Similar compounds have shown to be activated by reductases in hypoxic conditions, leading to selective cytotoxicity against tumor cells while sparing normal cells .
- Interference with DNA Repair Mechanisms : Some nitro compounds are known to inhibit DNA repair enzymes, enhancing their anticancer efficacy .
Pesticidal Activity
This compound has been noted for its potential use as a pesticide or herbicide. Its biological activity against certain pathogens suggests that it may effectively target agricultural pests:
- Pathogen Targeting : The compound has demonstrated efficacy against specific fungal and bacterial strains, indicating its potential role in crop protection.
Study on Anticancer Efficacy
A study investigated the anticancer efficacy of this compound analogs against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics:
- Cell Viability Assays : Conducted using different concentrations of the compound, showing a dose-dependent response.
- Selectivity Index : The selectivity index was calculated to assess the safety profile of these compounds against normal cells.
Environmental Impact Assessment
Another study explored the environmental implications of using this compound as a pesticide. It emphasized the need for further research into its degradation products and long-term ecological effects.
Properties
CAS No. |
776250-31-8 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C7H7N3O4/c1-14-7-4-5(10(12)13)2-3-6(7)8-9-11/h2-4H,1H3,(H,8,11) |
InChI Key |
GMTMBFBCWMNJJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















